N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-fluoro-4-methylaniline
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Overview
Description
N-(5-bromo-2,4-dimethoxybenzylidene)-3-fluoro-4-methylaniline is an organic compound that belongs to the class of benzylideneanilines. This compound is characterized by the presence of a bromine atom at the 5-position and methoxy groups at the 2- and 4-positions on the benzylidene ring, along with a fluorine atom at the 3-position and a methyl group at the 4-position on the aniline ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2,4-dimethoxybenzylidene)-3-fluoro-4-methylaniline typically involves the condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and 3-fluoro-4-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(5-bromo-2,4-dimethoxybenzylidene)-3-fluoro-4-methylaniline may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness by using continuous flow reactors and automated purification systems. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2,4-dimethoxybenzylidene)-3-fluoro-4-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine, methoxy, and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
N-(5-bromo-2,4-dimethoxybenzylidene)-3-fluoro-4-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: In biological research, the compound can be used to study the effects of specific substituents on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound can be used in the development of new dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-2,4-dimethoxybenzylidene)-3-fluoro-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s substituents can influence its binding affinity and selectivity towards these targets. For example, the bromine and fluorine atoms may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the methoxy groups can affect its solubility and overall pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2,4-dimethoxybenzylidene)-2-fluoro-4-methylaniline
- N-(5-bromo-2,4-dimethoxybenzylidene)-3-chloro-4-methylaniline
- N-(5-bromo-2,4-dimethoxybenzylidene)-3-fluoro-4-ethyl-aniline
Uniqueness
N-(5-bromo-2,4-dimethoxybenzylidene)-3-fluoro-4-methylaniline is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with methoxy groups, makes it particularly interesting for studying structure-activity relationships and developing new compounds with tailored properties.
Properties
Molecular Formula |
C16H15BrFNO2 |
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Molecular Weight |
352.20 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H15BrFNO2/c1-10-4-5-12(7-14(10)18)19-9-11-6-13(17)16(21-3)8-15(11)20-2/h4-9H,1-3H3 |
InChI Key |
JPJKSBFEYMZMNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC(=C(C=C2OC)OC)Br)F |
Origin of Product |
United States |
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